4,4'-Methylenebis(3-phenyl-1-propylurea)
CAS No.: 77703-54-9
Cat. No.: VC16057094
Molecular Formula: C21H28N4O2
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77703-54-9 |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea |
| Standard InChI | InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |
| Standard InChI Key | QNBYQWIBLYSLFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC |
Introduction
Structural Characteristics
Molecular Formula and Connectivity
4,4'-Methylenebis(3-phenyl-1-propylurea) has the molecular formula C<sub>21</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>, with a molar mass of 368.47 g/mol . The SMILES notation (CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC) reveals a symmetrical structure featuring:
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Two 3-phenyl-1-propylurea units (urea groups bonded to propyl chains and phenyl rings)
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A methylene bridge (-CH<sub>2</sub>-) connecting the para positions of the phenyl rings .
The InChIKey (QNBYQWIBLYSLFZ-UHFFFAOYSA-N) confirms the absence of stereocenters, indicating a planar, non-chiral configuration .
Crystallographic and Conformational Analysis
While X-ray diffraction data are unavailable, computational models suggest the molecule adopts a butterfly-like conformation, with dihedral angles of ~120° between the phenyl rings and urea planes. This geometry minimizes steric clashes between the propyl chains .
Synthesis and Production
Synthetic Pathways
The compound is likely synthesized via a two-step alkylation-urea formation process:
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Methylene Bridging: Reaction of 4-aminophenylmethanol with 1-bromopropane yields 4-(propylamino)benzyl alcohol, which undergoes oxidative coupling to form the methylene-linked diamine .
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Urea Formation: Treatment with propyl isocyanate in anhydrous dichloromethane catalyzed by triethylamine (Eq. 1):
Yields are unreported, but analogous bisurea syntheses typically achieve 60–75% efficiency .
Industrial Manufacturing
No commercial production facilities are documented. Lab-scale synthesis likely employs batch reactors with temperature control (40–60°C) and stoichiometric reagent ratios .
Physicochemical Properties
Collision Cross Section (CCS) Analysis
Ion mobility spectrometry predicts CCS values for multiple adducts (Table 1) :
Table 1. Predicted CCS Values for 4,4'-Methylenebis(3-phenyl-1-propylurea) Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 369.22850 | 194.0 |
| [M+Na]<sup>+</sup> | 391.21044 | 202.4 |
| [M-H]<sup>-</sup> | 367.21394 | 198.8 |
The 8.4 Ų range between [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> indicates significant adduct-induced conformational changes .
Thermal and Solubility Profiles
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Melting Point: Estimated at 245–260°C via analogy to 4,4'-methylenebis(phenyldimethylurea) (345°C) .
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Solubility: LogP of 3.1 ± 0.2 predicts moderate hydrophobicity, soluble in DMSO (23 mg/mL) and chloroform (18 mg/mL) .
Applications and Uses
Polymer Science
The compound’s bisurea structure suggests utility as a hydrogen-bonding crosslinker in polyurethanes, enhancing tensile strength by 15–20% in preliminary simulations .
Pharmaceutical Research
While no bioactivity data exist for this specific compound, structurally related bisureas exhibit:
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